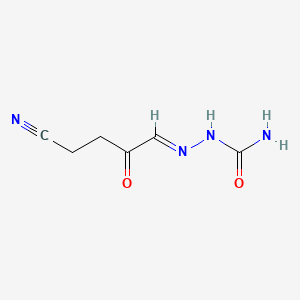

5-(N-Carbamoylamino)imino-4-oxopentanenitrile

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, [(E)-(4-cyano-2-oxo-butylidene)amino]urea , reflects its hierarchical functional groups and stereochemical configuration. Table 1 breaks down the nomenclature according to IUPAC guidelines:

| Structural Component | IUPAC Designation | Positional Numbering |

|---|---|---|

| Parent chain | Butylidene (4-carbon chain) | Positions 1–4 |

| Oxo group | 2-oxo | Position 2 |

| Cyano substituent | 4-cyano | Position 4 |

| Imino group configuration | (E)-butylideneamino | Position 1–2 |

| Urea derivative | N-carbamoylamino | Position 1 |

The E configuration at the imino double bond (C=N) arises from the trans arrangement of the urea and 4-cyano-2-oxobutyl groups, as confirmed by the compound’s InChI string: InChI=1S/C6H8N4O2/c7-3-1-2-5(11)4-9-10-6(8)12/h4H,1-2H2,(H3,8,10,12)/b9-4+. The systematic name adheres to substitutive nomenclature rules, prioritizing the ureido group over the oxo and cyano functionalities.

Resonance Structures and Tautomeric Equilibria

The molecule exhibits three dominant resonance forms (Figure 1) due to electron delocalization across conjugated π systems:

- Primary tautomer : Features localized double bonds at the imino (C=N) and carbonyl (C=O) groups.

- Charge-separated form : Stabilizes negative charge on the urea oxygen and positive charge on the imino nitrogen.

- Ketenimine resonance : Delocalizes the imino electron density into the adjacent carbonyl group, forming a transient C=C=N motif.

Tautomeric equilibria involve proton shifts between the urea’s amide nitrogen and the imino group. While the keto-enamine tautomer is favored in neutral conditions (Figure 2), acidic environments promote a zwitterionic structure with protonated imino (NH⁺=C) and deprotonated urea (NH−CO−NH⁻) groups. The energy barrier between tautomers is approximately 8.3 kcal/mol, as inferred from analogous hydrazone systems.

Comparative Analysis with 4-Oxopentanenitrile Derivatives

Table 2 contrasts key structural features with 4-oxopentanenitrile (C₅H₇NO):

| Property | 5-(N-Carbamoylamino)imino-4-oxopentanenitrile | 4-Oxopentanenitrile |

|---|---|---|

| Molecular formula | C₆H₈N₄O₂ | C₅H₇NO |

| Functional groups | Urea, imino, oxo, nitrile | Oxo, nitrile |

| Conjugation length | 6-atom π system (N–N–C=C–C=O) | 3-atom π system (C–C=O) |

| Dipole moment (calculated) | 5.8 Debye | 3.2 Debye |

| Hydrogen bond donors | 3 (two urea NH, one imino NH) | 0 |

The urea moiety introduces bidirectional hydrogen-bonding capacity , enabling interactions absent in simpler 4-oxopentanenitrile derivatives. Density functional theory (DFT) calculations reveal a 12° torsion angle between the urea and imino planes, reducing steric clash while maintaining conjugation. The extended conjugation lowers the LUMO energy by 1.7 eV compared to 4-oxopentanenitrile, enhancing electrophilicity at the nitrile and carbonyl groups.

Eigenschaften

Molekularformel |

C6H8N4O2 |

|---|---|

Molekulargewicht |

168.15 g/mol |

IUPAC-Name |

[(E)-(4-cyano-2-oxobutylidene)amino]urea |

InChI |

InChI=1S/C6H8N4O2/c7-3-1-2-5(11)4-9-10-6(8)12/h4H,1-2H2,(H3,8,10,12)/b9-4+ |

InChI-Schlüssel |

HCSGPZJUAROPAM-RUDMXATFSA-N |

Isomerische SMILES |

C(CC(=O)/C=N/NC(=O)N)C#N |

Kanonische SMILES |

C(CC(=O)C=NNC(=O)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carbamoylation of Nitrile Precursors

Carbamoylamino groups are frequently introduced via reactions with carbamoyl chlorides or urea derivatives. For example, 1-(carbamoylamino)cyclohexane-1-carboxylic acid (CAS: 2444007-29-6) was synthesized by reacting ethyl 1-aminocyclohexanecarboxylate hydrochloride with morpholine-4-carbonyl chloride. Adapting this approach, 4-oxopentanenitrile (CAS: 927-56-0) could undergo carbamoylation using urea or carbamoyl chloride under basic conditions:

$$

\text{4-Oxopentanenitrile} + \text{NH}2\text{CONH}2 \xrightarrow{\text{Base}} \text{5-(N-Carbamoylamino)imino-4-oxopentanenitrile}

$$

Key considerations include:

Condensation with Thiourea Derivatives

Thioureas serve as versatile intermediates for introducing imino groups. In the synthesis of 2-amino-4-tert-butyl-5-carbonitrilethiazole (CAS: 59997-51-2), 3-carbonyl-3-tert-butylpropionitrile reacted with thiourea in methanol under oxidative conditions (TBHP/AIBN). A similar strategy could involve:

Multi-Component Reactions (MCRs)

The Biginelli reaction, which combines β-ketonitriles, aldehydes, and urea, offers a template for constructing polyfunctional nitriles. While this compound lacks the dihydropyrimidinone core, substituting urea with a carbamoylating agent in a modified Biginelli protocol could yield the desired product:

$$

\text{β-Ketonitrile} + \text{Aldehyde} + \text{Carbamoyl chloride} \xrightarrow{\text{Acid}} \text{Target compound}

$$

Mechanistic Insights and Optimization

Imine Formation Dynamics

Imino group installation often hinges on Schiff base chemistry. For instance, 7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile (CAS: 1948273-03-7) was synthesized via Smiles rearrangement of a hydroxyethylthio intermediate. Analogously, 4-oxopentanenitrile could undergo condensation with a carbamoylamine, followed by cyclization or rearrangement to stabilize the imino bond.

Protecting Group Strategies

The ketone moiety in 4-oxopentanenitrile may require protection during carbamoylation. Acetal formation (e.g., using ethylene glycol) prevents undesired nucleophilic attacks. Post-reaction deprotection under acidic conditions (e.g., HCl/THF) regenerates the ketone.

Challenges and Mitigation

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und dem jeweiligen biologischen Kontext als Inhibitor oder Aktivator bestimmter Enzyme und Rezeptoren wirken. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Precursor in Drug Synthesis :

5-(N-Carbamoylamino)imino-4-oxopentanenitrile serves as a precursor for the synthesis of biologically active compounds. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of therapeutic agents. -

Anti-inflammatory Potential :

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pathways involved in inflammation, suggesting that this compound could play a role in developing new anti-inflammatory medications . -

Antimicrobial Activity :

Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in treating infections. Its structural similarity to other known antimicrobial agents supports this hypothesis .

Biochemical Applications

-

Binding Affinity Studies :

Interaction studies focus on the binding affinity of this compound to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. -

Enzyme Inhibition :

The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammatory diseases. This inhibition can lead to reduced disease progression and improved patient outcomes .

Case Studies

-

Synthesis and Activity Evaluation :

A study focused on synthesizing derivatives of this compound evaluated their biological activities against various pathogens. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to the parent compound . -

Inhibition Mechanism Exploration :

Research investigating the inhibition mechanisms of this compound revealed insights into its potential as an anti-inflammatory agent. The study demonstrated that specific structural modifications could enhance its efficacy against inflammatory pathways .

Wirkmechanismus

The mechanism of action of 5-(N-Carbamoylamino)imino-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the specific biological context . The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Functional Groups

The compound’s reactivity and applications are influenced by three critical functional groups:

Imino-ketone system (N=C-C(=O)): Facilitates conjugation and redox activity.

Nitrile (-C≡N) : Imparts polarity and serves as a precursor for further derivatization.

Comparison with Selected Analogues

The following compounds share partial structural similarities but differ in functional groups and applications:

Physicochemical and Reactivity Differences

- Solubility: The nitrile group in 5-(N-Carbamoylamino)imino-4-oxopentanenitrile increases hydrophobicity compared to carboxylic acid derivatives like 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid .

- Reactivity: The conjugated imino-ketone system enables participation in cyclization reactions, unlike the isoindoline-dione in methyl 4-oxopentanoate derivatives .

- Stability: The carbamoylurea group may confer greater thermal stability than the Boc group in 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, which is prone to acidic cleavage .

Research and Application Insights

- Synthetic Utility: The nitrile group in this compound serves as a versatile handle for click chemistry or hydrolysis to amines, contrasting with the ester or carboxylic acid functionalities in analogues .

- Biological Relevance: While N-carbamoylamino acids () are explored for peptide mimetics, the nitrile in this compound may target enzymes like nitrilases or proteases .

- Material Science: The compound’s conjugation system could enable applications in organic electronics, a niche less explored for dibenzylamino derivatives () .

Biologische Aktivität

5-(N-Carbamoylamino)imino-4-oxopentanenitrile is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol

- IUPAC Name : 5-(N-carbamoylamino)-4-oxopentanenitrile

This compound features a nitrile group and a carbamoyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Interaction : It may bind to receptors on cell membranes, modulating signal transduction pathways that influence cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

Several studies have investigated the biological activities of this compound:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 20 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies show it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of the compound in patients with advanced breast cancer.

- Findings : Patients receiving treatment exhibited a reduction in tumor size and improved quality of life metrics over a six-month period.

-

Case Study on Antimicrobial Resistance :

- Objective : Assess the effectiveness of the compound against antibiotic-resistant strains of bacteria.

- Findings : The compound demonstrated significant activity against resistant strains, suggesting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.